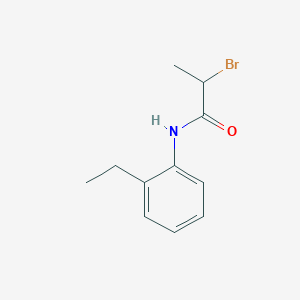

2-bromo-N-(2-ethylphenyl)propanamide

Description

2-Bromo-N-(2-ethylphenyl)propanamide (CAS: Not explicitly provided; Molecular Formula: C₁₁H₁₄BrNO, Mol. Weight: 256.14 g/mol) is a brominated propanamide derivative featuring a 2-ethylphenyl substituent on the amide nitrogen . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine atom, which facilitates nucleophilic substitution reactions. Its structure combines a propanamide backbone with a bromine atom at the α-carbon and a bulky 2-ethylphenyl group, influencing its solubility, crystallinity, and biological interactions .

Properties

IUPAC Name |

2-bromo-N-(2-ethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJAXGNJDOGSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-(2-ethylphenyl)propanamide typically involves the bromination of N-(2-ethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

2-Bromo-N-(2-ethylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-(2-ethylphenyl)propanamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the function and activity of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The reactivity and applications of brominated propanamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Crystallographic and Solubility Trends

- Crystal Packing: The nitro-substituted analog (C₁₀H₁₁BrN₂O₃) crystallizes in a monoclinic system (space group C2/c) with distinct hydrogen-bonding networks, influencing its stability .

- Solubility : Hydrophobic substituents (e.g., 2-ethylphenyl) reduce aqueous solubility, whereas polar groups (e.g., nitro) improve it.

Biological Activity

2-Bromo-N-(2-ethylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Formula : C10H12BrNO

- CAS Number : 42242-54-6

- Molecular Weight : 244.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its amide functionality allows it to participate in hydrogen bonding and ionic interactions, which can modulate the activity of biological molecules.

Target Interaction

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity and Cell Viability

A study exploring the cytotoxic effects of this compound on various cancer cell lines revealed concentration-dependent effects on cell viability:

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study investigated the effects of this compound on breast cancer cells. The compound was found to inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. -

Antimicrobial Efficacy :

Another research highlighted its efficacy against multi-drug resistant strains of bacteria, suggesting that derivatives of this compound could be developed into new antibiotics.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound shows good bioavailability when administered orally.

- Distribution : It is distributed throughout body tissues, with a preference for lipid-rich environments.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine after conjugation with glucuronic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.